
CP-105696
描述
CP-105696 是一种强效且选择性的白三烯 B4 受体拮抗剂。白三烯 B4 是一种促炎介质,参与各种炎症性疾病,例如哮喘、关节炎和动脉粥样硬化。 This compound 以其抑制白三烯 B4 与其高亲和力受体结合的能力而闻名,从而减少炎症 .
准备方法
合成路线和反应条件
CP-105696 的合成涉及多个步骤,从市售原料开始 反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制,以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用自动化反应器、连续流动系统和严格的质量控制措施,以确保一致性和可扩展性 .
化学反应分析
Biochemical Interaction with LTB4 Receptors
CP-105696 competitively inhibits LTB4 binding to the BLT1 receptor, preventing neutrophil activation. Key pharmacodynamic parameters include:
-
Mechanism : this compound’s cyclopropane carboxylic acid group facilitates high-affinity binding to BLT1, blocking LTB4-induced CD11b/CD18 upregulation on neutrophils .
-
Dose-dependency : Splenocyte chemotaxis inhibition reached significance at 100–200 mg/kg/day in mice, demonstrating receptor saturation kinetics .
Pharmacokinetic Profile and Metabolic Stability
This compound displays prolonged elimination and dose-linear pharmacokinetics across species:
Table 1: Single-Dose Pharmacokinetics in Mice
Dose (mg/kg) | AUC (µg·h/mL) | Half-life (h) | Cmax (µg/mL) |
---|---|---|---|
35 | 82 | 62 | 1.8 |
130 | 84 | 62 | 6.4 |
Source: Naïve-pooled modeling in C57Bl/6 mice |
Table 2: Human Pharmacokinetics
Dose (mg) | AUC(0,∞) (µg·h/mL) | Half-life (h) | Urinary Excretion (%) |
---|---|---|---|
40 | 1,337 | 289–495 | <1 |
640 | 16,819 | 289–495 | <1 |
Source: Phase I clinical trial |
-
Key observations :
Analytical Methods for Quantification
This compound’s stability and concentration were validated using:
-
LC-MS/MS : Column: Waters HSS T3 (50 × 2.1 mm); Mobile phase: Acetonitrile/water with 0.1% formic acid; MRM transition: m/z 427.1→365.4 .
-
HPLC-UV : Column: Waters Nova-Pak C18; Detection: 280 nm; Internal standard: Isopropyl analog of this compound .
Structural Determinants of Reactivity
The compound’s structure includes:
-
A chroman ring with hydroxyl and 4-phenylbenzyl substituents.
-
A cyclopropane carboxylic acid group critical for receptor binding .
These features enhance metabolic stability and receptor affinity, contributing to its prolonged in vivo activity .
Multi-Dose Pharmacokinetic Behavior
In HFD-fed mice, this compound maintained stable plasma concentrations under a twice-weekly dosing regimen (130 mg/kg):
Group | Cmax (µg/mL) | Trough (µg/mL) |
---|---|---|
Male | 12.3 | 4.1 |
Intact female | 15.6 | 4.3 |
OVX female | 14.9 | 4.2 |
Source: Multi-dose murine study |
-
Body weight effects : Intact females showed transient weight loss, suggesting gender-specific metabolic interactions .
This compound’s efficacy stems from its high-affinity receptor binding and pharmacokinetic properties, enabling sustained LTB4 pathway inhibition. Further studies are warranted to explore its metabolic degradation pathways and off-target interactions.
科学研究应用
Pharmacokinetics
CP-105696 exhibits a complex pharmacokinetic profile characterized by a long elimination half-life and significant plasma protein binding. Studies have shown that after oral administration in healthy subjects, the compound's terminal elimination half-lives ranged from 289 to 495 hours, indicating prolonged retention in the body . The pharmacokinetic parameters are summarized in the following table:
Parameter | Value |
---|---|
Elimination Half-Life | 289 - 495 hours |
Maximum Concentration (Cmax) | 0.54 - 30.41 μg/ml |
Area Under Curve (AUC) | 1337 - 16819 μg/ml·h |
Urinary Excretion | <1% of administered dose |
The compound's pharmacokinetics suggest that it may undergo extensive enterohepatic recirculation, which contributes to its long half-life and low renal clearance .
Pharmacodynamics
This compound functions primarily as a leukotriene B4 receptor antagonist. Its pharmacodynamic effects have been evaluated through various assays, including the inhibition of CD11b/CD18 upregulation on neutrophils induced by leukotriene B4. A dose-dependent relationship was observed, with significant inhibition achieved at plasma concentrations of approximately 5-6 μg/ml . The following table summarizes key pharmacodynamic findings:
Dose (mg) | Cmax (μg/ml) | Efficacy (CD11b Inhibition) |
---|---|---|
40 | 0.54 | Minimal |
160 | 5.2 | Moderate |
320 | 10.22 | Significant |
640 | 30.41 | Maximum |
The significant inhibition of neutrophil activation suggests that this compound may be effective in treating conditions characterized by excessive leukotriene B4 activity.
Inflammatory Diseases
This compound has been investigated for its potential use in various inflammatory diseases, including arthritis and transplant rejection. In murine models of collagen-induced arthritis, this compound demonstrated efficacy in reducing disease progression and severity at doses ranging from 1 to 10 mg/kg per day . The compound's ability to modulate immune responses makes it a candidate for further clinical evaluation in conditions such as:
- Rheumatoid Arthritis : By inhibiting leukotriene B4-mediated neutrophil chemotaxis, this compound may reduce joint inflammation and damage.
- Transplant Rejection : Studies indicate that this compound can delay graft rejection by modulating immune responses .
Case Studies
Several studies have provided insights into the efficacy of this compound in clinical settings:
- Collagen-Induced Arthritis Model : In this study, this compound was administered to mice with induced arthritis. Results showed a significant reduction in joint swelling and inflammatory markers compared to controls .
- Transplantation Studies : Administration of this compound at a dosage of 100 mg/kg/day resulted in sustained levels of graft-reactive IgG, indicating effective modulation of the immune response over a period of 60 days .
作用机制
CP-105696 通过选择性地与白三烯 B4 受体结合而发挥作用,从而阻止白三烯 B4 与其受体之间的相互作用。这种抑制阻止了促炎免疫细胞募集到炎症部位,并减少了促炎细胞因子和趋化因子的产生。 涉及的分子靶标包括高亲和力白三烯 B4 受体,它在各种炎症和免疫细胞中表达 .
相似化合物的比较
类似化合物
MK-886: 另一种白三烯 B4 受体拮抗剂,具有类似的抗炎特性。
齐留通: 白三烯合成的抑制剂,间接降低白三烯 B4 水平。
孟鲁司特: 一种白三烯受体拮抗剂,用于治疗哮喘和过敏性鼻炎。
CP-105696 的独特性
This compound 由于其对白三烯 B4 受体的高选择性和效力而具有独特性。与其他化合物不同,它在高亲和力结合位点充当非竞争性拮抗剂,在低亲和力结合位点充当竞争性拮抗剂。 这种双重作用机制增强了其在减少炎症方面的有效性 .
生物活性
CP-105696 is a potent antagonist of leukotriene B4 (LTB4), a pro-inflammatory mediator implicated in various inflammatory diseases. This compound has been extensively studied for its pharmacokinetics, pharmacodynamics, and therapeutic potential in preclinical and clinical settings. Below, we present a detailed overview of its biological activity, including relevant data tables and research findings.
Overview of this compound
- Chemical Structure : this compound is a synthetic compound designed to inhibit the action of LTB4 by blocking its receptor, BLT1.
- Mechanism of Action : By antagonizing LTB4, this compound reduces inflammation and modulates immune responses, making it a candidate for treating inflammatory conditions.
Pharmacokinetics
Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key findings from various studies are summarized in the table below:
Parameter | Value | Reference |
---|---|---|
Half-life | 44 - 62 hours (mice) | |
Volume of Distribution | 0.51 - 0.72 L/kg | |
Cmax (at 640 mg) | 30.41 μg/ml | |
AUC (0,∞) | 16819 μg/ml·h | |
Oral Clearance | 0.03 - 0.05 L/h |
Case Study: Pharmacokinetics in Humans
A clinical trial investigated the pharmacokinetics of this compound in healthy male volunteers. The results indicated that plasma concentrations increased dose-dependently with significant half-lives ranging from 289 to 495 hours across various doses (5 to 640 mg). This suggests a prolonged duration of action which may facilitate less frequent dosing regimens in therapeutic applications .
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated primarily through its impact on LTB4-mediated neutrophil activation. The following key points highlight its biological activity:
- Inhibition of CD11b Upregulation : this compound effectively inhibits the upregulation of CD11b on human neutrophils in response to LTB4. Plasma concentrations of approximately 5–6 μg/ml were necessary to achieve a significant inhibitory effect .
- Dose-Response Relationship : A linear relationship was observed between plasma concentrations of this compound and the inhibition of CD11b expression, indicating that higher concentrations correlate with greater inhibition .
Research Findings
- Preclinical Models : In mouse models, this compound demonstrated effective modulation of LTB4 activity under conditions of systemic inflammation induced by high-fat diets. The compound's long half-life supports potential twice-weekly dosing schedules for chronic inflammatory diseases .
- Safety and Tolerability : In repeated-dose studies, while this compound was well tolerated at lower doses, higher doses (≥100 mg/kg) resulted in significant weight loss (>20%) in mice, highlighting the importance of dose optimization in therapeutic applications .
- Clinical Implications : The pharmacodynamic profile suggests that this compound could be beneficial in treating conditions characterized by excessive neutrophil activation and inflammation, such as rheumatoid arthritis or asthma .
属性
IUPAC Name |
1-[(3S,4R)-4-hydroxy-3-[(4-phenylphenyl)methyl]-3,4-dihydro-2H-chromen-7-yl]cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4/c29-26-22(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)18-32-25-17-23(12-13-24(25)26)28(27(30)31)14-4-5-15-28/h1-3,6-13,17,22,26,29H,4-5,14-16,18H2,(H,30,31)/t22-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNLXCBYBKHKSK-BKMJKUGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)[C@@H]([C@H](CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047308 | |
Record name | CP-105696 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158081-99-3 | |
Record name | 1-[(3S,4R)-3-([1,1′-Biphenyl]-4-ylmethyl)-3,4-dihydro-4-hydroxy-2H-1-benzopyran-7-yl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158081-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CP-105696 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158081993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-105696 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-105696 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7354TW4BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。